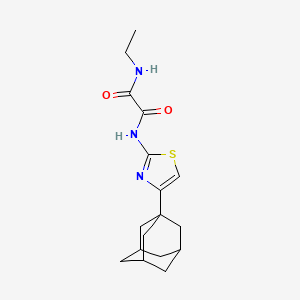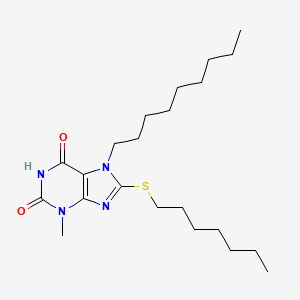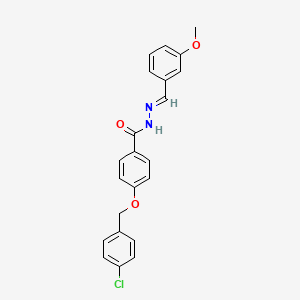
Piperazine, 1-(3,4-dimethoxyphenethyl)-4-(m-tolyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperazina, 1-(3,4-dimetoxiphenetil)-4-(m-tolilo)-: es un compuesto orgánico sintético que pertenece a la clase de la piperazina. Las piperazinas son conocidas por sus diversas propiedades farmacológicas y se utilizan a menudo en química medicinal para el desarrollo de varios agentes terapéuticos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de Piperazina, 1-(3,4-dimetoxiphenetil)-4-(m-tolilo)- normalmente implica la reacción de 1-(3,4-dimetoxiphenetil)piperazina con haluro de m-tolilo en condiciones básicas. La reacción se lleva a cabo generalmente en un disolvente orgánico como diclorometano o etanol, con una base como carbonato de potasio o hidróxido de sodio para facilitar la sustitución nucleofílica.
Métodos de producción industrial
Los métodos de producción industrial de este compuesto probablemente implicarían procesos de flujo continuo o por lotes a gran escala, asegurando un alto rendimiento y pureza. El uso de reactores automatizados y medidas estrictas de control de calidad sería esencial para mantener la coherencia en la producción.
Análisis De Reacciones Químicas
Tipos de reacciones
Piperazina, 1-(3,4-dimetoxiphenetil)-4-(m-tolilo)-: puede sufrir varias reacciones químicas, incluidas:
Oxidación: El compuesto se puede oxidar utilizando reactivos como permanganato de potasio o trióxido de cromo para formar las cetonas o ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción utilizando gas hidrógeno y un catalizador de paladio pueden convertir el compuesto en sus aminas correspondientes.
Sustitución: Las reacciones de sustitución nucleofílica pueden introducir diferentes grupos funcionales en el anillo de piperazina.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en medio ácido o básico.
Reducción: Gas hidrógeno con catalizador de paladio sobre carbón.
Sustitución: Haluros de alquilo o cloruros de acilo en presencia de una base.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación podría producir cetonas o ácidos carboxílicos, mientras que la reducción podría producir aminas.
Aplicaciones Científicas De Investigación
Piperazina, 1-(3,4-dimetoxiphenetil)-4-(m-tolilo)-:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por sus potenciales actividades biológicas, incluidas las propiedades antimicrobianas y antiparasitarias.
Medicina: Explorado por sus potenciales efectos terapéuticos, como en el tratamiento de trastornos neurológicos.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de Piperazina, 1-(3,4-dimetoxiphenetil)-4-(m-tolilo)- dependería de su diana biológica específica. En general, los derivados de piperazina pueden interactuar con varios receptores y enzimas en el cuerpo, modulando su actividad. Los objetivos moleculares y las vías implicadas tendrían que ser aclarados mediante estudios bioquímicos detallados.
Comparación Con Compuestos Similares
Compuestos similares
- Piperazina, 1-(3,4-dimetoxiphenetil)-4-fenilo-
- Piperazina, 1-(3,4-dimetoxiphenetil)-4-(p-tolilo)-
- Piperazina, 1-(3,4-dimetoxiphenetil)-4-(o-tolilo)-
Singularidad
Piperazina, 1-(3,4-dimetoxiphenetil)-4-(m-tolilo)-: es único debido al patrón de sustitución específico en el anillo de piperazina, que puede influir en sus propiedades farmacológicas y reactividad. La presencia de los grupos 3,4-dimetoxiphenetil y m-tolilo puede conferir distintas actividades biológicas en comparación con otros derivados de piperazina.
Propiedades
Número CAS |
1243-53-4 |
|---|---|
Fórmula molecular |
C21H28N2O2 |
Peso molecular |
340.5 g/mol |
Nombre IUPAC |
1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3-methylphenyl)piperazine |
InChI |
InChI=1S/C21H28N2O2/c1-17-5-4-6-19(15-17)23-13-11-22(12-14-23)10-9-18-7-8-20(24-2)21(16-18)25-3/h4-8,15-16H,9-14H2,1-3H3 |
Clave InChI |
LIUJZMKSXPPCOK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)N2CCN(CC2)CCC3=CC(=C(C=C3)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl [(4-cyano-1-ethyl-5,6,7,8-tetrahydro-3-isoquinolinyl)thio]acetate](/img/structure/B11999223.png)

![4-{[(E)-(2-ethoxyphenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B11999241.png)
![Methyl 4-{2-[(1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]hydrazino}-4-oxobutanoate](/img/structure/B11999247.png)









![N-(3,4-Dimethoxybenzyl)-N'-(1-{3-[1-({[(3,4-dimethoxybenzyl)amino]carbonyl}amino)-1-methylethyl]phenyl}-1-methylethyl)urea](/img/structure/B11999317.png)
